molecular formula C17H17N5S2 B13352493 2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline

Cat. No.: B13352493
M. Wt: 355.5 g/mol
InChI Key: NNOCOJUVTIMLQT-UHFFFAOYSA-N
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Description

2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline is a heterocyclic compound that features a quinoline core fused with a triazolothiadiazole moiety. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline typically involves the formation of the triazolothiadiazole ring followed by its fusion with the quinoline core. One common method involves the reaction of 2-methylquinoline with a suitable triazolothiadiazole precursor under reflux conditions in the presence of a catalyst such as piperidine . The reaction is carried out in a solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted quinoline derivatives .

Scientific Research Applications

2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline involves its interaction with specific molecular targets and pathways. For instance, it acts as an enzyme inhibitor by binding to the active site of enzymes like urease, thereby preventing their catalytic activity . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H17N5S2

Molecular Weight

355.5 g/mol

IUPAC Name

6-(2-methylquinolin-4-yl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17N5S2/c1-3-8-23-10-15-19-20-17-22(15)21-16(24-17)13-9-11(2)18-14-7-5-4-6-12(13)14/h4-7,9H,3,8,10H2,1-2H3

InChI Key

NNOCOJUVTIMLQT-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)C3=CC(=NC4=CC=CC=C43)C

Origin of Product

United States

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